molecular formula C14H10Cl2N2O B3036135 6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole CAS No. 338978-89-5

6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole

Cat. No.: B3036135
CAS No.: 338978-89-5
M. Wt: 293.1 g/mol
InChI Key: MHBALAIGKBPJPB-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole (CAS 338978-89-5) is a high-value benzimidazole derivative designed for advanced pharmacological and medicinal chemistry research. This compound is part of a class of molecules recognized for their significant antimicrobial and anticancer activities . Its molecular framework features key substitutions at the N-1, C-2, and C-6 positions, which are known to be critical for enhancing biological activity and optimizing interactions with therapeutic targets. The specific structural features of this compound make it a promising scaffold for investigating new treatments against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and for exploring novel anticancer mechanisms. Benzimidazole derivatives have been predicted through molecular docking studies to exhibit potent activity by targeting essential enzymes such as bacterial dihydrofolate reductase (DHFR) . With a molecular formula of C14H10Cl2N2O and a molecular weight of 293.15 g/mol, this reagent is supplied for research applications only. It is essential for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new anti-infective or oncological agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-methoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-19-18-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBALAIGKBPJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210322
Record name 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338978-89-5
Record name 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338978-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Step

The formation of the benzimidazole core proceeds via a dehydration-cyclization mechanism. In the Weidenhagen method, the aldehyde undergoes condensation with the diamine to form a Schiff base, which is oxidized to the aromatic system. For the N-arylamidoxime route, acylation generates an electrophilic intermediate that undergoes intramolecular cyclization, expelling acetoxy groups.

Methoxylation Challenges

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Benzimidazoles

Halogenation significantly impacts metabolic stability and electronic properties. For example:

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole exhibits enhanced metabolic stability compared to chlorinated analogues. Under experimental conditions, 89.13% of the fluorophenyl derivative remained unchanged, whereas chloro-substituted derivatives like alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) undergo rapid degradation due to the electron-withdrawing effects of chlorine, which increase susceptibility to oxidative metabolism .
  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () shares the 4-chlorophenyl group but replaces the 1-methoxy with a benzyl group.

Table 1: Metabolic Stability of Halogen-Substituted Derivatives

Compound Substituents Metabolic Stability (% Parent Compound Remaining) Reference
2-(4-Fluorophenyl)-1H-benzimidazole 4-F 89.13%
Alpidem (chlorinated analogue) 4-Cl, 6-Cl Rapid degradation
Methoxy-Substituted Derivatives

The 1-methoxy group in the target compound modulates electronic effects and steric hindrance:

  • 6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol () replaces the 1-methoxy with a hydroxyl group.
  • 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () incorporates a methoxy-linked carboxylic acid, enhancing solubility but introducing pH-dependent ionization, which may limit blood-brain barrier penetration .

Table 2: Physicochemical Properties of Methoxy Derivatives

Compound Substituents Key Property Reference
Target compound 1-OCH3, 6-Cl, 2-(4-ClPh) Moderate lipophilicity, metabolic resistance N/A
6-Chloro-2-(4-methoxyphenyl)-1H-...-ol 1-OH, 2-(4-MeOPh) High polarity, reduced stability
Influence of Substituent Position

The position of substituents critically affects reactivity and biological activity:

  • 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole () introduces a nitro group at position 6. Nitro substituents enhance electrophilicity but increase toxicity risks compared to chloro groups .
  • 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde () places a methyl group at position 1 and a carbaldehyde at position 2. The aldehyde moiety introduces reactivity for further derivatization but may reduce in vivo stability .

Metabolic Stability and Degradation Profiles

Chlorine substituents are associated with faster metabolic degradation due to their electron-withdrawing nature, which accelerates cytochrome P450-mediated oxidation. In contrast, fluorine’s electronegativity and smaller atomic radius improve stability by reducing metabolic susceptibility . The target compound’s 1-methoxy group may mitigate degradation by sterically shielding the benzimidazole core, though direct metabolic data for this derivative are lacking.

Physicochemical and Spectral Properties

  • IR Spectroscopy : C-N stretching vibrations in the imidazole ring (∼1457 cm⁻¹) are consistent across benzimidazoles, confirming core structural integrity .
  • ¹H-NMR : The target compound’s methoxy group would resonate at δ 3.8–4.0, distinct from hydroxyl (δ 5.0–5.5) or benzyl protons (δ 4.5–5.0) in analogues .

Biological Activity

6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C15H12Cl2N2O
  • Molecular Weight: 305.17 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities of benzimidazole derivatives, including their potential as anticancer agents. The following sections detail the specific biological activities associated with this compound.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
A549 (Lung)12.0
HeLa (Cervical)8.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis: Flow cytometry studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in certain cancer cell lines, preventing further cell division.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • Study on MCF-7 Cells:
    • A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
    • The study utilized annexin V/PI staining to quantify apoptosis levels.
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole
Reactant of Route 2
6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole

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